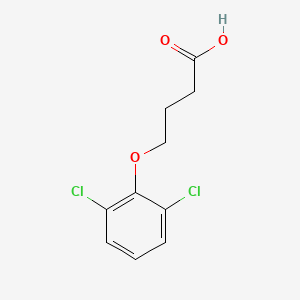

4-(2,6-dichlorophenoxy)butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,6-Dichlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O3 . It has an average mass of 249.091 Da and a monoisotopic mass of 248.000702 Da . It is also known by other names such as Butanoic acid, 4-(2,6-dichlorophenoxy)- .

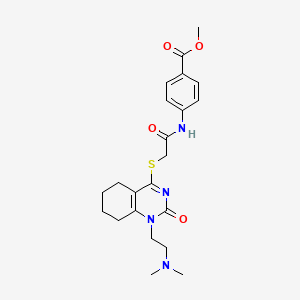

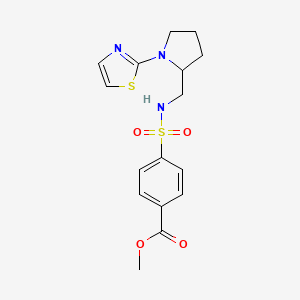

Molecular Structure Analysis

The molecular structure of 4-(2,6-dichlorophenoxy)butanoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-(2,6-dichlorophenoxy)butanoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 407.7±35.0 °C at 760 mmHg, and a flash point of 200.3±25.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 181.5±3.0 cm3 .Scientific Research Applications

Sorption to Soil and Organic Matter

4-(2,6-dichlorophenoxy)butanoic acid, along with other phenoxy herbicides, shows distinct sorption characteristics when interacting with soil, organic matter, and minerals. A comprehensive review of sorption experiments has established a database of soil–water distribution coefficients, indicating the affinity of these herbicides, including 4-(2,6-dichlorophenoxy)butanoic acid, for various soil and sediment types. This interaction is crucial for understanding the environmental fate and mobility of the herbicide, with organic matter and iron oxides identified as significant sorbents for phenoxy herbicides in the environment (Werner, Garratt, & Pigott, 2012).

Treatment of Wastewater from Pesticide Industry

The pesticide production industry generates wastewater containing toxic pollutants, including 4-(2,6-dichlorophenoxy)butanoic acid. The treatment of this wastewater is crucial for preventing environmental contamination. Biological processes and granular activated carbon have been identified as effective methods for removing up to 80-90% of these compounds, highlighting the importance of proper wastewater treatment technologies in mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).

Environmental Fate and Ecotoxicological Effects

Research has extensively covered the environmental fate, behavior, and eco-toxicological effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a closely related herbicide. These studies provide insights into the persistence of 4-(2,6-dichlorophenoxy)butanoic acid in various environmental matrices such as soil, water, and air, as well as its potential toxic effects on non-target organisms. Understanding the environmental behavior of such herbicides is critical for assessing their overall impact on ecosystems and formulating appropriate mitigation strategies (Islam et al., 2017).

Microbial Degradation and Bioremediation

The role of microorganisms in the degradation of 2,4-D and its implications for environmental bioremediation has been reviewed, providing valuable insights into the potential microbial degradation pathways for 4-(2,6-dichlorophenoxy)butanoic acid. This research emphasizes the importance of microbial communities in detoxifying environments contaminated with phenoxy herbicides and suggests avenues for enhancing bioremediation strategies through microbial manipulation (Magnoli et al., 2020).

Toxicity and Exposure Assessment

A comprehensive review of biomonitoring and epidemiological literature on 2,4-D, which shares structural similarities with 4-(2,6-dichlorophenoxy)butanoic acid, offers insights into human exposure levels and health risk assessments. This information is vital for understanding the potential risks associated with exposure to phenoxy herbicides and for developing safety guidelines and exposure limits to protect human health (Burns & Swaen, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

4-(2,6-dichlorophenoxy)butanoic Acid is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in various crops .

Mode of Action

The compound is absorbed through the foliage of plants and is readily translocated via symplasm, including the phloem, to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . The active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .

Biochemical Pathways

The primary biochemical pathway affected by 4-(2,6-dichlorophenoxy)butanoic Acid is the nucleic acid metabolism pathway . This disruption leads to inhibited growth at the tips of stems and roots, affecting the normal development and growth of the plant .

Pharmacokinetics

It is known that the compound is herbicidally inactive , indicating that it may require metabolic activation to exert its herbicidal effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of 4-(2,6-dichlorophenoxy)butanoic Acid is the inhibition of growth at the tips of stems and roots of the targeted plants . This leads to the death of the plant, effectively controlling the population of the targeted weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,6-dichlorophenoxy)butanoic Acid. It is highly soluble in water and most organic solvents . It is relatively volatile but may leach to groundwater under certain conditions . The compound’s efficacy can also be influenced by the presence of other substances in the environment, the pH of the soil, and the temperature .

properties

IUPAC Name |

4-(2,6-dichlorophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(12)10(7)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYHXANOKSWCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorophenoxy)butanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)

![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)

![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)